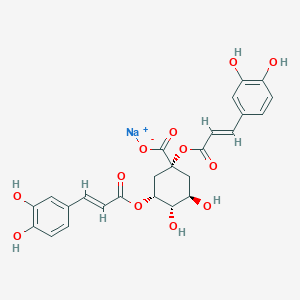![molecular formula C21H23NO3S B13851502 [2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the substituents at specific positions on the ring. Common reagents used in these reactions include methoxyethyl halides, methylsulfonyl chlorides, and phenylboronic acids. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
- 2-methoxy-4-methylphenol
Uniqueness
Compared to similar compounds, 3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole has a unique combination of functional groups that confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H23NO3S |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-(2-methoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole |
InChI |
InChI=1S/C21H23NO3S/c1-16-18(13-14-25-2)15-21(22(16)19-7-5-4-6-8-19)17-9-11-20(12-10-17)26(3,23)24/h4-12,15H,13-14H2,1-3H3 |
InChI-Schlüssel |
NQMQUTOJGGAARG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)


![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
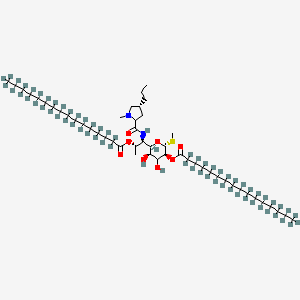
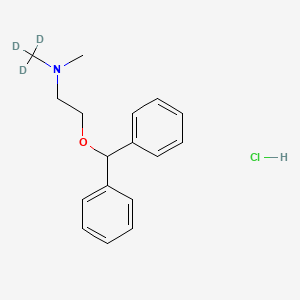
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
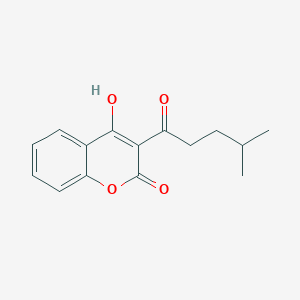
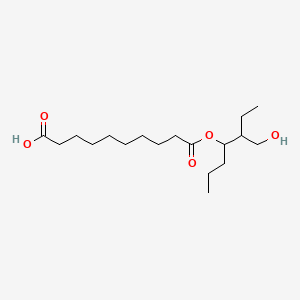
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
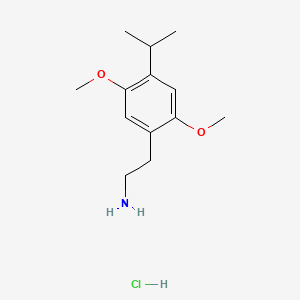
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
